5-methyl-4-(4-methylbenzoyl)-2-phenyl-1H-pyrazol-3-one
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Overview
Description
5-methyl-4-(4-methylbenzoyl)-2-phenyl-1H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with methyl, phenyl, and benzoyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(4-methylbenzoyl)-2-phenyl-1H-pyrazol-3-one typically involves the condensation of 4-methylbenzoyl chloride with 5-methyl-2-phenyl-1H-pyrazol-3-one in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-(4-methylbenzoyl)-2-phenyl-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and benzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-methyl-4-(4-methylbenzoyl)-2-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. Additionally, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-phenyl-1H-pyrazol-3-one: Lacks the benzoyl group, which may result in different biological activities.
5-methyl-4-phenyl-1H-pyrazol-3-one: Lacks the benzoyl and methyl groups, potentially altering its chemical reactivity and biological properties.
4-(4-methylbenzoyl)-2-phenyl-1H-pyrazol-3-one: Lacks the methyl group at the 5-position, which may influence its overall stability and reactivity.
Uniqueness
The presence of the 4-methylbenzoyl group in 5-methyl-4-(4-methylbenzoyl)-2-phenyl-1H-pyrazol-3-one imparts unique chemical and biological properties, making it a valuable compound for various research applications. Its specific substitution pattern allows for targeted interactions with biological molecules and potential therapeutic effects.
Properties
Molecular Formula |
C18H16N2O2 |
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Molecular Weight |
292.3 g/mol |
IUPAC Name |
5-methyl-4-(4-methylbenzoyl)-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H16N2O2/c1-12-8-10-14(11-9-12)17(21)16-13(2)19-20(18(16)22)15-6-4-3-5-7-15/h3-11,19H,1-2H3 |
InChI Key |
LCLWKARFMARSOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(NN(C2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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